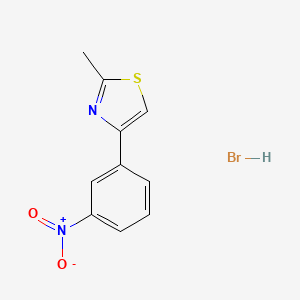

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 3-position of the phenyl ring, and a hydrobromide salt form. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide typically involves the reaction of 2-methylthiazole with 3-nitrobenzyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

化学反応の分析

Nucleophilic Substitution Reactions

The bromide counterion facilitates nucleophilic displacement under basic conditions. Key reactions include:

For example, reaction with benzylamine in hydroxypropyl methylcellulose (HPMC)/water produces N-benzyl-2-nitroaniline via aromatic nucleophilic substitution (SNAr), with optimized yields at pH 9–11 .

Reduction of Nitro Group

The nitro group at the 3-position undergoes selective reduction to form bioactive intermediates:

| Reducing Agent | Conditions | Product | Applications | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 12 h | 2-Methyl-4-(3-amino-phenyl)-thiazole | Anticancer drug synthesis | |

| Na₂S₂O₄ | AcOH/H₂O, reflux | Amino derivative | Antimicrobial agents |

Reduction with H₂/Pd-C preserves the thiazole ring while generating aniline derivatives, which are pivotal for constructing heterocyclic drug candidates .

Coupling Reactions

The brominated thiazole participates in cross-coupling reactions to form biaryl systems:

For instance, Suzuki coupling with 4-methoxyphenylboronic acid yields 4-(4-methoxybiphenyl)-2-methyl-thiazole , a scaffold for kinase inhibitors .

Acid-Base Reactivity

The hydrobromide counterion enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but dissociates in aqueous NaOH:

C10H9BrN2O2S+NaOH→C10H8N2O2S+NaBr+H2O

This property is exploited in purification via recrystallization from ethanol/water mixtures .

Stability and Decomposition

Stability studies reveal:

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| Aqueous HPMC (pH 7.4) | Slow hydrolysis to 4-hydroxyphenyl analog | 48 h | |

| DMF, 100°C | Decomposition to BrCCl₃ and chlorobenzene | <1 h |

The compound degrades rapidly in halogenated solvents at elevated temperatures, forming trichloromethyl radicals and halogenated byproducts .

科学的研究の応用

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a chemical compound belonging to the thiazole family, which contains both sulfur and nitrogen atoms in a five-membered ring. The compound is characterized by a methyl group at the 2-position, a nitro group at the 3-position of the phenyl ring, and a hydrobromide salt form. Due to its unique chemical properties, it finds use in various scientific research applications.

Scientific Research Applications

This compound is utilized in several scientific research fields:

- Chemistry It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

- Biology It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

- Industry It is used in developing new materials and as an intermediate in producing specialty chemicals.

This compound has potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with nitro substitutions demonstrated enhanced activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 12.5 µg/mL, suggesting potent antimicrobial efficacy.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 | |

| Klebsiella pneumoniae | 10.0 |

Anticancer Activity In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7). The cytotoxicity was assessed using the MTT assay, revealing IC50 values indicating effective inhibition of cell proliferation.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.0 |

| HT-29 | 20.0 |

| MCF-7 | 18.5 |

The mechanism involves interaction with specific molecular targets and it is hypothesized that the compound may inhibit key enzymes involved in cell division and microbial metabolism, leading to reduced viability of cancer cells and pathogens.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiazole derivatives highlighted the superior activity of compounds with nitro groups against resistant bacterial strains, showcasing the potential application of this compound in treating infections caused by antibiotic-resistant bacteria.

- Cytotoxicity Evaluation : In a comparative study involving multiple thiazole derivatives, this compound was found to have comparable or superior cytotoxic effects against HepG2 cells when compared to established chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy.

作用機序

The mechanism of action of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The thiazole ring structure also plays a crucial role in binding to target sites, enhancing the compound’s efficacy.

類似化合物との比較

Similar Compounds

2-Methyl-4-phenyl-thiazole: Lacks the nitro group, resulting in different reactivity and applications.

4-(3-Nitro-phenyl)-thiazole: Lacks the methyl group, affecting its chemical properties and biological activity.

2-Methyl-4-(4-nitro-phenyl)-thiazole:

Uniqueness

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is unique due to the specific positioning of the nitro and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

生物活性

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes the available research findings, case studies, and data regarding its biological activity.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with a methyl group and a nitrophenyl moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with nitro substitutions demonstrated enhanced activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 12.5 µg/mL, suggesting potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 | |

| Klebsiella pneumoniae | 10.0 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7). The cytotoxicity was assessed using the MTT assay, revealing IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.0 |

| HT-29 | 20.0 |

| MCF-7 | 18.5 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in cell division and microbial metabolism, leading to reduced viability of cancer cells and pathogens .

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiazole derivatives highlighted the superior activity of compounds with nitro groups against resistant bacterial strains, showcasing the potential application of this compound in treating infections caused by antibiotic-resistant bacteria .

- Cytotoxicity Evaluation : In a comparative study involving multiple thiazole derivatives, this compound was found to have comparable or superior cytotoxic effects against HepG2 cells when compared to established chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy .

特性

IUPAC Name |

2-methyl-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S.BrH/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14;/h2-6H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBHGPYYHKGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-].Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。